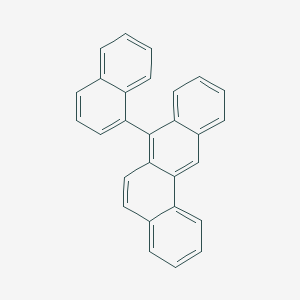

7-(Naphthalen-1-yl)tetraphene

Description

Significance of π-Conjugated Systems in Advanced Materials Research

The defining feature of PAHs is their π-conjugated system, a network of overlapping p-orbitals that allows for the delocalization of electrons across the molecule. This extended conjugation is the source of their remarkable electronic and optical properties, making them ideal candidates for a wide range of applications. In advanced materials research, π-conjugated systems are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials through chemical modification allows for the precise design of materials with desired functionalities.

Overview of Tetraphene Derivatives as a Class of Polycyclic Aromatic Hydrocarbons

Tetraphene, also known as benzo[a]anthracene, is a four-ring PAH that serves as a fundamental building block for a diverse range of derivatives. These derivatives are of particular interest due to their unique structural and electronic characteristics.

Unlike many smaller PAHs that are planar, the tetraphene core can exhibit non-planar conformations. The fusion of the four benzene (B151609) rings in an angular fashion can lead to steric strain, resulting in a distorted or twisted geometry. This non-planarity can have a profound impact on the molecule's packing in the solid state and its photophysical properties. For instance, a related structure, tetraphenylene (B3251814), which features a central cyclooctatetraene (B1213319) ring, adopts a distinct saddle-shaped conformation. oup.com This saddle shape arises from the steric hindrance between the adjacent benzene rings. oup.com

Research into tetraphene and its derivatives has a long history, initially driven by interest in understanding the fundamental properties of PAHs. Early studies focused on their synthesis and basic characterization. However, with the advent of modern materials science, the focus has shifted towards harnessing their unique properties for technological applications. The development of new synthetic methodologies has enabled the creation of a wide array of substituted tetraphenes, each with tailored electronic and photophysical properties. beilstein-journals.org

Rationale for Naphthyl Substitution in Tetraphene Architectures

The substitution of a naphthyl group onto the tetraphene core, as in 7-(Naphthalen-1-yl)tetraphene, is a strategic design choice aimed at modifying the parent molecule's properties in several key ways. The introduction of the bulky naphthyl group can further enhance the non-planarity of the tetraphene framework, which can disrupt intermolecular π-π stacking. This disruption is often desirable in the design of solution-processable organic electronic materials and can lead to improved solid-state fluorescence efficiency by preventing aggregation-caused quenching.

Compound and Property Tables

To provide a clearer understanding of the compounds discussed, the following tables summarize their names and key properties.

| Compound Name |

| This compound |

| Tetraphene (Benzo[a]anthracene) |

| Tetraphenylene |

| Naphthalene (B1677914) |

Representative Photophysical Properties of Naphthyl-Substituted PAHs

| Property | Value |

| Absorption Maxima (λabs) | ~350-450 nm (in solution) |

| Emission Maxima (λem) | ~450-550 nm (in solution) |

| Fluorescence Quantum Yield | Moderate to high, depending on solvent and substitution |

| Solubility | Generally good in common organic solvents |

Structure

3D Structure

Properties

CAS No. |

2498-74-0 |

|---|---|

Molecular Formula |

C28H18 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

7-naphthalen-1-ylbenzo[a]anthracene |

InChI |

InChI=1S/C28H18/c1-4-12-22-19(8-1)11-7-15-25(22)28-24-14-6-3-10-21(24)18-27-23-13-5-2-9-20(23)16-17-26(27)28/h1-18H |

InChI Key |

RSAXKSGXULDTCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=CC=CC=C5C4=CC6=CC=CC=C63 |

Origin of Product |

United States |

Electronic Structure and Computational Investigations of 7 Naphthalen 1 Yl Tetraphene Systems

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in organic chemistry due to its favorable balance of accuracy and computational cost. researchgate.netohio-state.edu DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach is widely used to predict the structural, electronic, and magnetic properties of molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of DFT for understanding chemical reactivity and electronic properties. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability of a molecule. chalcogen.roresearchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. chalcogen.roedu.krd

Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Naphthalene (B1677914) Compound Data for 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol calculated using DFT/B3LYP/6-311++G(d,p) basis set. jcsp.org.pk

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.939 |

| LUMO | -1.689 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

DFT calculations also reveal how the electron density of the frontier orbitals is distributed across the molecule. researchgate.net The localization of the HOMO and LUMO determines the active sites for nucleophilic and electrophilic attacks, respectively. In complex aromatic systems, these orbitals are often delocalized across the π-conjugated framework.

For molecules with distinct electron-donating and accepting units, the HOMO and LUMO can be localized on different parts of the structure. researchgate.net In 7-(Naphthalen-1-yl)tetraphene, the HOMO is expected to be distributed primarily across the electron-rich tetraphene core, while the LUMO may also be localized on the tetraphene moiety or show significant density on the naphthalene substituent, depending on the specific electronic interactions between the two fused ring systems. This distribution is key to understanding intramolecular charge transfer (ICT) phenomena upon photoexcitation. chalcogen.roresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is formally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for investigating electronic excited states. researchgate.netuci.edu TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. ohio-state.edu

TD-DFT has proven to be a reliable tool for predicting the electronic spectra of large organic molecules with an accuracy often within 0.3 eV of experimental values. ohio-state.edu For systems like this compound, TD-DFT can elucidate the nature of electronic transitions, such as whether they are localized π-π* transitions within the aromatic systems or charge-transfer (CT) transitions between the naphthalene and tetraphene units. rsc.orgnih.gov The accuracy of TD-DFT can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing the best performance for organic dyes and aromatic compounds. nih.gov

Theoretical Studies on Aromaticity and Planarity of Tetraphene Scaffolds

The planarity of polycyclic aromatic hydrocarbons significantly influences their electronic properties and aromaticity. researchgate.net In this compound, the tetraphene scaffold provides a large, conjugated π-system. However, the linkage to the naphthalen-1-yl group introduces potential steric hindrance between hydrogen atoms on the respective aromatic units. This steric clash can force the naphthalene ring to twist out of the plane of the tetraphene core.

Computational studies can quantify this deviation from planarity. researchgate.net Even with a non-planar geometry, the π-system's conjugation may be largely preserved, allowing for efficient electronic communication across the molecule. researchgate.net DFT calculations can be used to determine aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding in the center of an aromatic ring to quantify its aromatic character. researchgate.net Such studies on naphthalene and its derivatives have shown how the introduction of substituents or heteroatoms can alter the aromaticity and stability of the ring system. nih.gov

Global Chemical Reactivity Descriptors and Reactivity Prediction

The key global reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated by the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with high hardness are less reactive. researchgate.netedu.krd

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. samipubco.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). rasayanjournal.co.insamipubco.com

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how a molecule like this compound will behave in chemical reactions. rasayanjournal.co.in

Table 2: Definitions of Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. |

| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Computational Approaches for Molecular Conformation and Torsional Angles

The three-dimensional structure of this compound is defined by the torsional angle (dihedral angle) between the planes of the tetraphene and naphthalene units. Due to steric hindrance, a fully planar conformation is energetically unfavorable. Computational methods, particularly DFT, can be used to perform a potential energy surface scan by systematically rotating the naphthalene group relative to the tetraphene core.

Optoelectronic Properties and Photophysics of 7 Naphthalen 1 Yl Tetraphene Systems

Light Absorption Characteristics and Electronic Transitions (UV-Vis Spectroscopy)

The light absorption properties of 7-(Naphthalen-1-yl)tetraphene are dictated by electronic transitions between its molecular orbitals. In organic molecules, these transitions, which lead to UV-Visible absorption, are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The most common transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. youtube.com

The UV-Vis spectrum of a molecule like this compound would be dominated by π→π* transitions, characteristic of its extensive conjugated π-electron system. libretexts.org The parent compounds, naphthalene (B1677914) and tetracene, both exhibit strong UV absorption. Naphthalene's spectrum shows distinct absorption bands, while tetracene, with its more extended conjugation, has absorptions that are shifted to longer wavelengths (a bathochromic shift) and extend into the visible region, giving it an orange color. libretexts.orglibretexts.org

The introduction of a naphthyl substituent onto the tetracene core in this compound is expected to further extend the conjugation. This extension of the π-system generally leads to a smaller HOMO-LUMO energy gap. Consequently, the absorption maxima (λmax) for this compound would be expected to show a bathochromic shift compared to unsubstituted tetracene. The spectrum would likely feature multiple absorption bands, a characteristic of large, fused aromatic systems, arising from various allowed π→π* transitions. The specific positions and intensities of these bands would be sensitive to the precise geometry and electronic coupling between the naphthalene and tetraphene moieties.

Table 1: Expected Electronic Transitions and Spectral Regions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region | Notes |

| π→π | π (HOMO) → π (LUMO) | UV-Visible | Strong absorptions, responsible for the primary color and photophysical properties. |

| n→π | n → π | UV-Visible | Weaker absorptions, if applicable, depending on the presence of heteroatoms or specific molecular conformations. |

Photoluminescence and Fluorescence Quantum Yields (PLQYs)

Photoluminescence is the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of this emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications such as organic light-emitting diodes (OLEDs).

The PLQY of this compound in solution is anticipated to be influenced by the rigidity of its structure and the nature of its excited states. However, like many planar aromatic hydrocarbons, it may suffer from aggregation-caused quenching (ACQ) in the solid state, where intermolecular interactions can provide non-radiative decay pathways, leading to a decrease in the PLQY.

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena in Naphthyl-Substituted Systems

Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are fascinating photophysical phenomena where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ). The mechanism behind AIE/AIEE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov

While tetracene itself is prone to ACQ due to strong π-π stacking in the solid state, the introduction of bulky substituents like a naphthyl group could potentially induce AIE or AIEE. The twisted conformation between the naphthalene and tetraphene planes in this compound could prevent close packing and strong intermolecular π-π interactions in the solid state. This steric hindrance can lead to a situation where, upon aggregation, the restriction of intramolecular rotations of the naphthyl group becomes the dominant factor, leading to enhanced emission. The AIE/AIEE effect has been successfully demonstrated in various systems, including those incorporating tetraphenylethene moieties, which are known for their propeller-like structures that promote AIE. nih.gov

Exciton (B1674681) Dynamics and Energy Transfer Processes

Upon photoexcitation, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. The subsequent fate of this exciton, including its migration and decay, is referred to as exciton dynamics. In a molecule like this compound, the nature of the exciton (e.g., Frenkel or charge-transfer) and its dynamics will be crucial for its performance in optoelectronic devices.

Energy transfer processes, such as Förster resonance energy transfer (FRET) and Dexter energy transfer, could also be significant, particularly in systems where this compound is used as a dopant or in a blend with other materials. The efficiency of these processes depends on factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the molecules, and their relative orientation. The large absorption cross-section and potential for tunable emission of this compound would make it an interesting candidate for studies of energy transfer.

Investigation of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ). Large hyperpolarizability values are associated with molecules that have a high degree of charge asymmetry and extended π-conjugation. analis.com.my

The NLO properties of this compound can be theoretically investigated using computational methods like Density Functional Theory (DFT). analis.com.myanalis.com.my Such calculations can provide insights into the static and dynamic polarizabilities and first-order hyperpolarizabilities. The presence of the extended π-systems of both naphthalene and tetracene suggests that this compound could possess significant NLO properties. The introduction of electron-donating or electron-withdrawing groups onto the aromatic framework is a common strategy to enhance the NLO response by creating a push-pull system that facilitates intramolecular charge transfer upon excitation. nih.gov

Table 2: Calculated NLO Properties for a Generic Tetracene Derivative

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

| Dipole Moment | µ | Varies with substitution | Indicates charge asymmetry. |

| Mean Polarizability | <α> | 10-24 esu | Describes the linear response to an electric field. |

| First Hyperpolarizability | β | 10-30 esu | Quantifies the second-order NLO response. |

Note: The values in this table are illustrative for a substituted tetracene and are not specific to this compound. Actual values would require specific DFT calculations.

Hybridized Local and Charge-Transfer (HLCT) Characteristics

In some organic emitters, the excited state has a mixed character, exhibiting features of both a locally excited (LE) state, confined to a single aromatic unit, and a charge-transfer (CT) state, where an electron is transferred from a donor to an acceptor part of the molecule. This is known as a hybridized local and charge-transfer (HLCT) state. Materials with HLCT characteristics can potentially achieve high PLQYs in OLEDs by combining the high oscillator strength of the LE state with the high exciton utilization of the CT state.

For this compound, the possibility of an HLCT state would depend on the electronic coupling and energy alignment between the naphthalene and tetraphene moieties. If there is a sufficient driving force for charge transfer upon excitation (i.e., one moiety acting as an electron donor and the other as an acceptor), an HLCT state could be formed. The investigation of HLCT properties often involves a combination of photophysical measurements and quantum chemical calculations to analyze the nature of the excited states.

Phosphorescence Phenomena (e.g., Room Temperature Phosphorescence)

Phosphorescence is a type of photoluminescence where the emission results from a transition between states of different spin multiplicity, typically from a triplet excited state (T1) to a singlet ground state (S0). This process is spin-forbidden, resulting in much longer emission lifetimes compared to fluorescence. While phosphorescence is common at low temperatures, achieving efficient room temperature phosphorescence (RTP) in purely organic materials is challenging due to the efficient non-radiative decay of the triplet excitons.

For this compound, the presence of only carbon and hydrogen atoms means that spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet manifold, is expected to be relatively weak. Therefore, efficient phosphorescence would not be a primary characteristic of the isolated molecule. However, strategies to enhance phosphorescence, such as embedding the molecule in a rigid matrix to suppress vibrational quenching or incorporating heavy atoms to increase spin-orbit coupling, could potentially be explored.

Charge Transport Phenomena in 7 Naphthalen 1 Yl Tetraphene and Its Analogues

Fundamental Mechanisms of Charge Carrier Transport in Organic Semiconductors (e.g., Hopping, Percolation)

In contrast to the band-like transport observed in highly ordered inorganic crystals like silicon, charge transport in many organic semiconductors is characterized by a "hopping" mechanism. In this model, charge carriers (electrons or holes) are considered to be localized on individual molecules. Their movement through the material occurs as a series of discrete "hops" from one molecule to an adjacent one. This process is phonon-assisted, meaning it relies on thermal vibrations of the molecular lattice to overcome energy barriers.

Two prominent models describe this phenomenon:

Hopping Transport: This mechanism involves charge carriers tunneling between localized states. The rate of hopping is influenced by several factors, including the distance between molecules, the energy difference between the initial and final states, and the temperature. The Gaussian Disorder Model (GDM) is a widely used framework that describes hopping in a landscape of molecular sites with energies that follow a Gaussian distribution, accounting for the inherent structural disorder in many organic thin films.

Percolation Theory: This framework views the collection of molecular sites as a network. Charge transport across the entire material is possible only when a continuous pathway, or "percolation network," of accessible sites exists. The formation of this network depends on factors like the concentration of active molecules and the connectivity between them. Variable-range hopping (VRH) is a concept often integrated with percolation, where charge carriers may hop to more distant sites if it is energetically favorable, not just to the nearest neighbor. arxiv.org

For polycrystalline organic films, which contain both crystalline grains and amorphous boundary regions, a Multiple Trap and Release (MTR) model is often invoked. In this scenario, charge carriers move relatively freely within the ordered crystallites but can become trapped in localized states at the disordered grain boundaries. Thermal energy is required to release these carriers from the traps, allowing them to continue moving through the material.

Hole and Electron Mobility Studies

The efficiency of charge transport is quantified by charge carrier mobility (μ), which measures the average velocity of a charge carrier in response to an applied electric field. In polycyclic aromatic hydrocarbons (PAHs) like tetracene and its derivatives, hole mobility is generally more efficient than electron mobility.

The table below presents mobility data for an analogue of 7-(Naphthalen-1-yl)tetraphene, illustrating the performance achievable with naphthyl-substituted PAHs.

Structure Property Relationships in Naphthyl Substituted Tetraphene Derivatives

Impact of Naphthyl Group Position and Orientation on Electronic and Optical Properties

The attachment of a naphthalen-1-yl group at the 7-position of the tetraphene core introduces significant electronic and steric perturbations that directly influence the molecule's electronic and optical properties. The 7-position of tetraphene is part of the "bay-region," a sterically crowded area which forces the naphthyl group to adopt a twisted conformation relative to the tetraphene plane. This dihedral angle between the two aromatic systems is a critical determinant of the extent of π-conjugation.

A larger dihedral angle, enforced by steric hindrance, will lead to a partial decoupling of the π-systems of the naphthalene (B1677914) and tetraphene moieties. This can result in:

Hypsochromic Shift: A blue shift in the absorption and emission spectra compared to a more planar analogue. This is because the reduced conjugation length increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Altered Vibronic Coupling: The non-planar structure can influence the vibrational modes that couple to the electronic transitions, affecting the shape and fine structure of the absorption and emission bands.

Conversely, factors that promote a smaller dihedral angle would enhance π-conjugation, leading to a bathochromic (red) shift in the spectra and potentially a higher molar absorptivity. The orientation of the naphthyl group also plays a role; different rotational isomers could exhibit slightly different electronic properties due to variations in the overlap of their respective π-orbitals.

Rational Design Principles for Tailoring Optoelectronic Characteristics

The principles of rational design allow for the deliberate modification of the 7-(Naphthalen-1-yl)tetraphene structure to achieve desired optoelectronic properties. These modifications can be broadly categorized into two areas: manipulation of the tetraphene core and substitution on the naphthyl group.

Table 1: Design Strategies for Tailoring Optoelectronic Properties

| Design Strategy | Intended Effect on Optoelectronic Properties |

| Modification of the Tetraphene Core | |

| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Raise HOMO energy level, leading to red-shifted absorption and emission, and lower ionization potential. |

| Introduction of electron-withdrawing groups (e.g., -CN, -NO2) | Lower LUMO energy level, resulting in red-shifted absorption and emission, and higher electron affinity. |

| Extension of the π-conjugated system (e.g., annulation with other aromatic rings) | Decrease the HOMO-LUMO gap, causing a significant red shift in spectra. |

| Substitution on the Naphthyl Group | |

| Introduction of electron-donating groups | Increase the electron density of the naphthyl moiety, potentially altering the charge transfer characteristics between the two aromatic systems. |

| Introduction of electron-withdrawing groups | Decrease the electron density of the naphthyl moiety, influencing the overall electronic distribution and transition energies. |

By strategically applying these principles, it is possible to fine-tune the color of fluorescence, the efficiency of light emission (quantum yield), and the charge carrier transport properties of materials based on this molecular scaffold. For instance, creating a donor-acceptor system by placing an electron-donating group on the tetraphene core and an electron-withdrawing group on the naphthyl substituent could lead to intramolecular charge transfer (ICT) states, which are often associated with unique photophysical behaviors like dual fluorescence.

Influence of Substituent Effects on Molecular Conformation and Conjugation

The introduction of substituents on either the tetraphene or the naphthalene unit of this compound can have a profound impact on the molecule's three-dimensional structure, which in turn governs the degree of electronic conjugation.

Steric effects are a primary driver of conformational changes. For example, the placement of a bulky substituent, such as a tert-butyl group, adjacent to the bond connecting the two aromatic systems would increase the steric clash between them. This would force a larger dihedral angle, thereby reducing the π-orbital overlap and, consequently, the electronic conjugation. Studies on related sterically hindered naphthalene derivatives have shown that such steric strains can be significant and lead to measurable changes in reactivity and physical properties.

Conversely, carefully chosen substituents could potentially favor a more planar conformation. For instance, intramolecular hydrogen bonding between a substituent on the tetraphene and another on the naphthalene could restrict rotation and promote planarity, enhancing conjugation.

Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool for predicting the physicochemical properties of molecules based on their structural features. In the context of this compound and its derivatives, QSPR can be employed to forecast a range of important characteristics without the need for laborious synthesis and experimental characterization. worldscientific.comresearchgate.net

The general workflow for a QSPR study on this class of compounds would involve:

Dataset Generation: A series of virtual derivatives of this compound would be created by introducing various substituents at different positions.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These can include:

Topological descriptors: Which describe the connectivity of atoms.

Geometrical descriptors: Such as molecular surface area and volume.

Electronic descriptors: Including dipole moment, HOMO/LUMO energies, and partial charges.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with a specific property of interest (e.g., absorption wavelength, fluorescence quantum yield, or HOMO-LUMO gap). nih.govturcomat.org

Model Validation: The predictive power of the model would be rigorously tested using external validation sets of molecules that were not used in the model development.

Successful QSPR models can provide valuable insights into which structural modifications are most likely to yield compounds with the desired properties, thereby guiding synthetic efforts and accelerating the discovery of new functional materials. informaticsjournals.co.in

Correlation of Molecular Structure with Solid-State Electronic Properties

The electronic properties of this compound in the solid state are not only determined by the properties of the individual molecule but are also heavily influenced by how the molecules pack together in a crystal lattice or a thin film. The intermolecular interactions, primarily van der Waals forces and potential π-π stacking, dictate the solid-state morphology and, consequently, the bulk electronic behavior.

The twisted conformation of this compound, arising from the steric hindrance at the 7-position, is expected to play a crucial role in its solid-state packing. Unlike planar PAHs that often form cofacial π-stacks, the non-planar nature of this molecule might lead to more complex packing arrangements, such as herringbone or twisted columnar structures. These packing motifs will directly affect:

Charge Carrier Mobility: The degree of orbital overlap between adjacent molecules is a key determinant of how efficiently electrons and holes can move through the material. A packing arrangement that maximizes intermolecular electronic coupling is desirable for applications in organic field-effect transistors (OFETs).

Solid-State Emission: The photoluminescence properties in the solid state can be significantly different from those in solution. Strong intermolecular interactions can lead to the formation of excimers or exciplexes, which typically emit at lower energies (red-shifted) compared to the isolated molecule. The non-planar structure of this compound might hinder strong cofacial π-π interactions, potentially leading to a higher solid-state fluorescence quantum yield by reducing aggregation-caused quenching.

Computational modeling, including techniques like density functional theory (DFT) with periodic boundary conditions, can be used to predict the crystal structure and simulate the electronic band structure of solid this compound, providing a theoretical understanding of its solid-state electronic properties.

Supramolecular Assembly and Self Organization of 7 Naphthalen 1 Yl Tetraphene

Molecular Recognition and Self-Assembly Strategies for Tetraphene Derivatives

Molecular recognition is the foundation of self-assembly, involving specific and selective binding between molecules. For tetraphene derivatives, which are typically uncharged and non-polar, recognition is driven by a combination of shape complementarity and favorable intermolecular forces. wikipedia.orgnih.gov Self-assembly strategies often leverage these intrinsic properties to construct larger, well-defined architectures.

Key strategies for directing the assembly of tetraphene derivatives include:

Functionalization: Introducing specific functional groups to the tetraphene core can pre-program the assembly process. For instance, adding hydroxyl or carboxylic acid groups would enable directional hydrogen bonding, while long alkyl chains could be used to control solubility and promote assembly in specific solvents. oup.commit.edu

Template-Directed Assembly: Using patterned surfaces or pre-existing molecular templates can guide the growth and orientation of tetraphene assemblies, offering a high degree of control over the final structure.

Ionic Self-Assembly (ISA): By incorporating ionizable groups, it is possible to create charged tetraphene derivatives. These can then be co-assembled with oppositely charged molecules or polymers, combining electrostatic interactions with π-stacking to form highly ordered, luminescent materials. nih.gov

Research on related polycyclic aromatic systems, such as tetraptycene derivatives, highlights the importance of molecular rigidity and defined geometry in creating predictable and robust self-assembled structures for functional materials. rsc.orgnih.govresearchgate.net

Intermolecular Interactions and Packing Arrangements (e.g., π-Stacking, Hydrogen Bonding)

The stability and structure of 7-(Naphthalen-1-yl)tetraphene assemblies are determined by a delicate balance of several non-covalent interactions.

π-Stacking: This is the dominant interaction for large PAHs. The extensive π-conjugated systems of the tetraphene and naphthalene (B1677914) moieties allow for significant face-to-face or offset stacking. The arrangement (e.g., cofacial vs. herringbone) profoundly impacts the electronic properties of the resulting material, such as charge carrier mobility. mit.edunih.gov Studies on related tetracene derivatives show that functionalization can tune the stacking motif and intermolecular distances, thereby controlling the material's performance in electronic devices. mit.edu

C-H···π Interactions: The hydrogen atoms at the periphery of the aromatic rings can interact favorably with the electron-rich face of a neighboring molecule, providing additional stability and directionality to the packing. rsc.org

Hydrogen Bonding: While the parent this compound molecule cannot form hydrogen bonds, derivatives functionalized with groups like amides or hydroxyls can utilize this strong, directional interaction. nih.govchemrxiv.orgmdpi.com Hydrogen bonding can create robust networks, leading to highly ordered crystalline materials and playing a critical role in the transport of charge or energy through the assembly. researchgate.netnih.gov

The interplay of these forces dictates the specific crystalline or amorphous packing of the molecules, which in turn defines the macroscopic properties of the material.

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Primary driving force for assembly due to the extensive fused ring system. |

| C-H···π Interaction | Interaction between a soft acid (C-H bond) and a soft base (π-system). | Provides additional directional control and stability to the molecular packing. rsc.org |

| Hydrogen Bonding | Strong, directional interaction between an H-atom and an electronegative atom (O, N). | Not present in the parent molecule, but can be engineered into derivatives to control assembly with high specificity. chemrxiv.orgmdpi.com |

| Solvophobic Effects | The tendency of non-polar molecules to aggregate in polar solvents. | A key factor inducing aggregation in solvent systems where the molecule is poorly soluble. rsc.org |

Formation of Ordered Nanostructures and Morphological Control

The self-assembly of tetraphene derivatives can lead to a variety of ordered nanostructures, including nanowires, nanosheets, nanoribbons, and vesicles. Controlling the morphology of these structures is essential for their application in fields like nanoelectronics and sensor technology.

Morphological control is typically achieved by carefully tuning experimental conditions:

Solvent System: The choice of solvent or solvent mixture is a critical parameter. Using a mixture of a "good" and a "poor" solvent can precisely control the rate of aggregation, influencing the final morphology. rsc.org

Concentration: The concentration of the molecular building blocks affects the nucleation and growth kinetics, which can determine the size and shape of the resulting nanostructures.

Temperature: Temperature influences both solubility and the kinetics of assembly, providing another handle for morphological control.

Molecular Design: As seen with tetraphenylethylene (B103901) derivatives, linking phenyl moieties with an alkoxyl chain can enforce a specific packing arrangement, leading to well-ordered aggregates even from disordered solution states. rsc.org Similarly, the design of amphiphilic tetraphenylene (B3251814) derivatives allows for self-assembly into stacking nanosheets in polar solvents. oup.com

This controlled assembly allows for the "bottom-up" fabrication of materials with designed properties and functions. nsf.gov

Host-Guest Chemistry and Macrocyclic Encapsulation

The field of host-guest chemistry explores the complexation of a smaller "guest" molecule within a larger "host" molecule. Tetraphene derivatives can participate in this chemistry in two primary ways.

As a Guest: The electron-rich, planar surface of this compound makes it an ideal guest for various macrocyclic hosts. Hosts like cyclophanes, calixarenes, and pillar[n]arenes possess cavities lined with complementary aromatic surfaces, enabling them to bind PAHs through multiple π-stacking and C-H···π interactions. researchgate.net The selective encapsulation of PAHs is a significant area of research, with applications in separation, sensing, and solubilization. researchgate.net

As a Host: While less common for simple PAHs, appropriately functionalized tetraphene or tetraphenylene derivatives can be designed to act as hosts. oup.com For instance, tweezer-like hosts incorporating a tetraphenylene scaffold have been synthesized and shown to form stable complexes with guest molecules. oup.com Furthermore, tetraphenylmethane (B1200815) derivatives have been identified as effective host materials for small solvent molecules like THF and acetonitrile. rsc.org Coordination-driven self-assembly can also be used to create large, electron-rich cages from derivatives of molecules like tetrathiafulvalene, which are designed to bind electron-poor guests. nih.gov

| Host/Guest System | Interaction Principle | Potential Application | Reference |

| Tetraphene Derivative (Guest) in a Macrocyclic Host | π-π stacking, C-H···π interactions, and shape complementarity within the host's cavity. | Selective separation of PAHs, fluorescence-based sensing, drug delivery. | researchgate.netresearchgate.net |

| Tetraphenylene-based Host with a Guest Molecule | Formation of a defined cavity that binds guests through non-covalent interactions. | Molecular recognition, catalysis, construction of supramolecular polymers. | oup.commagtech.com.cn |

| Metallasupramolecular Cages Encapsulating Guests | Coordination bonds form a cage with a specific size and electronic character for selective guest binding. | Redox-controlled guest release, electrochemical sensing, catalysis. | nih.govrsc.org |

Solvent-Induced Morphological and Chiral Control in Assemblies

The solvent is not merely a medium for self-assembly but an active component that can direct the outcome. The polarity, viscosity, and specific interactions of a solvent with the solute molecule can profoundly influence the morphology and chirality of the final assembly.

Morphological Control: Studies on bolaamphiphilic platinum(II) complexes have shown that solvents of opposing polarity can lead to dramatically different morphologies. rsc.org In aqueous media, efficient solvation of hydrophilic chains leads to high steric demand, resulting in the formation of restricted, spherical nanoparticles. In contrast, in non-polar media, less efficient solvation allows for unrestricted growth into 2D-nanosheets. rsc.org This principle can be applied to amphiphilic tetraphene derivatives to control their aggregation pathways.

Chiral Control: Solvents can play a decisive role in controlling chirality. In a process known as diastereomeric salt formation, the addition of specific solvents can invert the selectivity of crystallization, allowing for the preferential formation of one enantiomer over another. nih.gov This effect arises from the solvent molecule's ability to be incorporated into the crystal lattice, changing the molecular conformation and stabilizing one diastereomer. nih.gov For dynamic systems, like certain caged molecules, the solvent can even act as a switch, reversibly changing the supramolecular chirality by favoring different conformations of the building block. chemistryviews.org

Supramolecular Chirality Formation

Chirality at the supramolecular level can emerge from the hierarchical assembly of molecules, even if the constituent building blocks are achiral. This emergent property is crucial for applications in asymmetric catalysis, chiroptical materials, and enantioselective separations.

For tetraphene derivatives, supramolecular chirality can arise through several mechanisms:

Helical Stacking: The planar molecules of this compound can stack in a twisted, helical fashion, creating a chiral superstructure. The preference for a left- or right-handed helix can be biased by chiral solvents, additives, or circularly polarized light.

Chiral Building Blocks: While the parent molecule is achiral, the synthesis of inherently chiral derivatives can translate molecular chirality to the supramolecular level. Tetraphenylene, a related structural motif, is inherently saddle-shaped and chiral, and its derivatives have been used to construct chiral macrocycles and helical polymers. oup.com

Chiral Induction: The presence of a chiral guest molecule or a "chiral inductor" during the self-assembly of achiral tetraphene derivatives can guide the formation of a homochiral assembly. nih.gov The inductor interacts with the assembling units, transferring its chiral information to the growing superstructure. This strategy is a powerful way to generate materials with controllable chirality from simple, achiral precursors. nih.gov

Advanced Spectroscopic and Microscopic Characterization Techniques for Tetraphene Systems

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

No single-crystal X-ray diffraction data, including crystal system, space group, unit cell dimensions, or key bond lengths and angles, are available for 7-(Naphthalen-1-yl)tetraphene. This technique would typically be essential for unambiguously confirming the molecule's three-dimensional structure and its packing in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

There are no published ¹H or ¹³C NMR spectra for this compound. NMR spectroscopy is a fundamental tool for confirming the connectivity of atoms in a molecule, and the absence of this data means a primary method of structural verification is unavailable.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

No Fourier-transform infrared (FTIR) or Raman spectroscopy data have been reported for this compound. These techniques provide a "molecular fingerprint" by identifying the vibrational modes of the chemical bonds, which can also offer insights into intermolecular forces. Without this information, a significant aspect of its molecular characterization is missing.

Scanning Probe Microscopy (STM, AFM) for Surface Morphology and Molecular Arrangement

Information from scanning tunneling microscopy (STM) or atomic force microscopy (AFM) studies on this compound is not available. These advanced microscopic techniques would be used to visualize the arrangement of molecules on a surface, which is crucial for applications in materials science and electronics.

Cyclic Voltammetry for Electrochemical Properties

No cyclic voltammetry data, which would describe the oxidation and reduction potentials of this compound, could be located. This electrochemical characterization is vital for understanding the compound's electronic properties and its potential suitability for use in organic electronic devices.

Advanced Material Applications of 7 Naphthalen 1 Yl Tetraphene Derivatives in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) as Emitting or Host Materials

The intrinsic luminescence of PAHs makes them prime candidates for the emissive layer in OLEDs. Derivatives of 7-(naphthalen-1-yl)tetraphene are being investigated for their potential as both high-performance emitters and stable host materials, crucial for the efficiency and longevity of OLED devices.

High-Performance Blue and Ultraviolet (UV) Emitters

The development of efficient and stable deep-blue and UV emitters remains a significant challenge in OLED technology. The rigid, planar structure of the tetraphene core, when functionalized with a naphthalene (B1677914) group, can be tuned to produce emissions in these high-energy regions of the spectrum. While specific data on this compound is limited, related anthracene-based derivatives offer insights into the potential of this molecular design. For instance, anthracene (B1667546) derivatives featuring naphthalene substituents have demonstrated the ability to act as deep-blue emitters in non-doped OLEDs, achieving high color purity and stability. The strategic placement of the naphthalene group on the tetraphene backbone is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the emission color.

Strategies for Efficient Electroluminescence and External Quantum Efficiency

Achieving high external quantum efficiency (EQE) is a key objective in OLED research. For derivatives of this compound, several strategies can be employed. The use of these compounds as host materials for phosphorescent dopants is a promising approach. The high triplet energy that can be characteristic of such rigid PAH structures would facilitate efficient energy transfer to the dopant, leading to high EQE.

In a related example, an anthracene derivative featuring a naphthalene substituent, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), when used as a host for a blue fluorescent dopant, enabled the device to reach an impressive EQE of 8.3%. mdpi.com This highlights the potential of the naphthalene-functionalized PAH scaffold. Furthermore, creating a twisted arrangement between the tetraphene and naphthalene units can suppress intermolecular π-π stacking, which often leads to aggregation-caused quenching of luminescence, thereby enhancing the solid-state emission efficiency.

Organic Photovoltaic (OPV) Cells

The application of this compound derivatives extends to the realm of organic photovoltaics. The broad absorption and suitable energy levels of these compounds make them potential candidates for use as donor or acceptor materials in the active layer of OPV cells. While specific studies on tetraphene derivatives are not widely available, the use of naphthalene dithiol as an additive in organic solar cells has been shown to reduce trap-assisted recombination and improve the operational stability of the devices, suggesting the beneficial role of naphthalene moieties in photovoltaic applications. nih.gov A multifunctional material, 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), has been successfully utilized as a donor material in organic solar cells, further underscoring the potential of naphthalene-containing compounds in this field. acs.org

Organic Field-Effect Transistors (OFETs)

The charge-transport properties of organic semiconductors are central to their performance in OFETs. The planar and extended aromatic structure of this compound derivatives suggests their potential for efficient charge transport. Anthracene, a related acene, is a well-known building block for OFETs due to its strong intermolecular interactions and good air stability. mdpi.comresearchgate.net The introduction of a naphthalene substituent can further modulate the molecular packing and electronic coupling in the solid state, which are critical factors for achieving high charge carrier mobility. For instance, halogenated naphthalene tetracarboxylic diimides have been successfully employed in n-type OFETs, demonstrating high electron mobility. nih.gov The multifunctional material 1-TNPA has also been demonstrated to function as the active material in organic thin-film transistors. acs.org

Q & A

Q. How should researchers handle conflicting toxicity data across studies?

- Answer : Systematic reviews (PRISMA guidelines) assess study quality using criteria like dose-response consistency and control group validity. Meta-analyses weight data by confidence levels (high/low initial confidence) to resolve discrepancies .

Emerging Research Directions

Q. What advanced techniques are used to study nanoscale applications of this compound?

Q. How can machine learning (ML) accelerate the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.